molecular formula C10H15N3O B14739139 2-(2,5-Dimethylanilino)acetohydrazide CAS No. 2370-47-0

2-(2,5-Dimethylanilino)acetohydrazide

Cat. No.: B14739139
CAS No.: 2370-47-0
M. Wt: 193.25 g/mol
InChI Key: SVPBZBGXYSVZLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylanilino)acetohydrazide typically involves the reaction of 2,5-dimethylaniline with chloroacetyl chloride to form 2-(2,5-dimethylanilino)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the reactions are carried out at controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylanilino)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,5-Dimethylanilino)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylanilino)acetohydrazide
  • 2-(3,5-Dimethylanilino)acetohydrazide
  • 2-(2,6-Dimethylanilino)acetohydrazide

Uniqueness

2-(2,5-Dimethylanilino)acetohydrazide is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and properties. Compared to its analogs, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for specific research applications .

Properties

CAS No.

2370-47-0

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(2,5-dimethylanilino)acetohydrazide

InChI

InChI=1S/C10H15N3O/c1-7-3-4-8(2)9(5-7)12-6-10(14)13-11/h3-5,12H,6,11H2,1-2H3,(H,13,14)

InChI Key

SVPBZBGXYSVZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC(=O)NN

Origin of Product

United States

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